molecular formula C8H14N2O B2722496 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylethanamine CAS No. 893747-42-7

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylethanamine

Cat. No. B2722496
CAS RN: 893747-42-7
M. Wt: 154.213
InChI Key: WYNOJPSYWAUXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylethanamine is a chemical compound with the empirical formula C6H10N2O. It belongs to the class of oxazoles and contains both an oxazole ring and an amine functional group. The compound’s molecular weight is 126.16 g/mol .

Synthesis Analysis

The synthesis of this compound involves reacting a sulfochloride precursor with cytisine in the presence of a pyridine base. The reaction proceeds under mild conditions, resulting in the formation of the desired compound .
  • Physical and Chemical Properties Analysis

    • Physical Properties : The compound likely exists as a solid. Unfortunately, analytical data for this product are not available from Sigma-Aldrich .
  • Safety and Hazards

    • Intellectual Property Disclaimer : Sigma-Aldrich sells this product “as-is” and makes no warranties regarding its fitness for a particular purpose or infringement of intellectual property rights .
  • Scientific Research Applications

    Neurokinin-1 Receptor Antagonists

    A study describes the development of a water-soluble neurokinin-1 (h-NK(1)) receptor antagonist, demonstrating its effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting the synthetic approach for incorporating solubilizing groups into the compound for better solubility and oral activity (Harrison et al., 2001).

    Click Chemistry in Triazole Synthesis

    Research on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles using a one-pot three-component strategy demonstrates the utility of click chemistry in creating compounds with potential biological activity, showcasing the structural and theoretical analysis, including crystal structures and DFT studies (Ahmed et al., 2016).

    Synthetic Cannabinoid Characterization

    An article details the analytical and structural characterization of a synthetic cannabinoid, providing a comprehensive set of data through various spectroscopic and chromatographic techniques. This work underscores the importance of detailed chemical analysis in the study of novel synthetic compounds (Dybowski et al., 2021).

    One-Pot Synthesis of Triazole Derivatives

    The synthesis of 1,2,4-triazole-3,5-diamine derivatives in a one-pot reaction highlights the efficiency of combining multiple reactants to achieve high yields of targeted compounds. This methodological approach emphasizes the versatility of one-pot reactions in synthetic organic chemistry (Liu & Iwanowicz, 2003).

    Metal Complexation of Oxazolines

    A study explores the tautomerism and metal complexation of 2-acylmethyl-2-oxazolines, combining synthetic, spectroscopic, crystallographic, and theoretical analysis to understand the structures and stability of these compounds. This research provides insights into the potential of oxazoline derivatives in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).

    properties

    IUPAC Name

    2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylethanamine
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H14N2O/c1-6-8(4-5-9-3)7(2)11-10-6/h9H,4-5H2,1-3H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WYNOJPSYWAUXIE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=NO1)C)CCNC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H14N2O
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    154.21 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.